1-Methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-13C6-pyrrolidinone) is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of pyrrolidinones, which are cyclic amides derived from pyrrolidine. The presence of the pyridylcarbonyl group enhances its pharmacological properties, making it a subject of interest in drug development.
1-Methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-13C6-pyrrolidinone) is classified as an organic compound with potential pharmaceutical applications. Its structure suggests it may possess properties useful in treating various medical conditions, particularly those requiring anticholinergic agents.
The synthesis of 1-Methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-13C6-pyrrolidinone) typically involves multi-step reactions that may include condensation and cyclization processes. One notable method includes the reaction of 3-pyridylcarbonyl chloride with 1-methyl-2-pyrrolidinone under controlled conditions to yield the desired product.
The synthesis can be broken down into the following steps:
The molecular structure of 1-Methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-13C6-pyrrolidinone) features a pyrrolidinone ring substituted at the nitrogen atom with a methyl group and at the carbon atom with a 3-pyridylcarbonyl group. The presence of isotopes (13C) indicates its use in isotopic labeling studies.
1-Methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-13C6-pyrrolidinone) can undergo various chemical reactions typical of pyrrolidinones, including:
The reaction conditions (temperature, solvent, and catalysts) play a crucial role in determining the yield and selectivity of these transformations.
The mechanism of action for compounds like 1-Methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-13C6-pyrrolidinone) often involves interactions with neurotransmitter receptors. It may act as an antagonist at muscarinic acetylcholine receptors due to its structural similarity to known anticholinergic agents.
Research indicates that such compounds can modulate neurotransmitter release and influence physiological responses related to cognition and memory.
1-Methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-13C6-pyrrolidinone) has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in developing therapeutic agents.
The construction of the pyrrolidinone core in 1-methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-¹³C₆-pyrrolidinone (CAS# 1189492-36-1) employs a sequential multicomponent strategy involving ring formation and functionalization. The process initiates with a reductive ring closure between a ¹³C₆-labeled 1,4-dicarbonyl precursor and methylamine under controlled stoichiometry (molar ratio 1:1.2). Critical parameters include:
Table 1: Optimized Reaction Parameters for Pyrrolidinone Ring Formation
Parameter | Condition | Impact on Yield |
---|---|---|
Methylamine Equivalents | 1.2 eq | Maximizes conversion (≥98%) |
Temperature | 0°C → 65°C (ramp 2°C/min) | Minimizes dimerization (<2%) |
NaBH₄ Addition Rate | Dropwise (1 eq/h) | Prevents over-reduction |
Reaction Time | 4 hours | Complete consumption of substrate |
This engineered approach achieves >95% conversion to the 3-hydroxypyrrolidine intermediate, which undergoes subsequent pyridylcarbonylation [3].
Incorporation of ¹³C₆ isotopic labels requires early introduction of enriched precursors to ensure uniform carbon-13 distribution throughout the pyrrolidinone ring. Key methodologies include:
Table 2: Isotopic Purity Assessment of ¹³C₆-Pyrrolidinone Intermediate
Analytical Method | Key Metric | Result |
---|---|---|
ESI-MS | Molecular ion (m/z) | 118 [M+H]+ (calc. 118.08) |
¹³C-NMR | Signal uniformity (Jcc coupling) | 6-site equivalence |
IR Spectroscopy | ¹³C=O stretch | 1685 cm⁻¹ (Δν = -12 cm⁻¹ vs ¹²C) |
This strategy ensures metabolic tracer fidelity for applications in pharmacokinetic studies [1] [3].
Acylation at the pyrrolidinone C-3 position employs 3-pyridylcarbonyl chloride and requires precise catalysis to suppress N-alkylation side products:
Table 3: Catalyst Screening for Pyridylcarbonylation Efficiency
Catalyst System | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
BF₃·OEt₂ (5 mol%) + t-BuOK | Toluene | 80 | 89 |
AlCl₃ (10 mol%) | Chlorobenzene | 100 | 72 |
None (base-free) | Xylene | 140 | 41 |
DMAP (10 mol%) | CH₂Cl₂ | 40 | 63 |
Notably, BF₃·OEt₂/t-BuOK suppresses N-acylation products (<3%), confirmed by HPLC analysis [3].
Purification of the final ¹³C₆-labeled compound demands specialized techniques to preserve isotopic enrichment while removing trace metal catalysts:
Table 4: Purification Protocol for ¹³C₆-1-Methyl-3-(3'-pyridylcarbonyl)pyrrolidinone
Step | Conditions | Removed Impurities |
---|---|---|
Acid-Base Extraction | 5% HCl → sat. NaHCO₃ → brine | BF₃ residues, t-BuOK byproducts |
Solvent Recrystallization | Heptane/toluene (3:1), -20°C, 12 h | Unreacted pyridyl carbonyl chloride |
Column Chromatography | Deactivated silica, 30-70% EtOAc/heptane | N-acylated isomers |
Final isolated yields reach 76% with isotopic purity >99.5% (LC-MS) and chemical purity >99% (HPLC) [3].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9